(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine
Description
This compound features a 1,2,4-triazole core substituted with a cyclopropyl group at the 5-position and a p-tolyl (4-methylphenyl) group attached via a methanamine linker. Its structural flexibility allows for diverse biological interactions, though specific applications require further investigation .
Properties
Molecular Formula |
C13H16N4 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C13H16N4/c1-8-2-4-9(5-3-8)11(14)13-15-12(16-17-13)10-6-7-10/h2-5,10-11H,6-7,14H2,1H3,(H,15,16,17) |
InChI Key |
LPWRYHGMTDCUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NNC(=N2)C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with p-tolyl isocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries that are essential for drug discovery and development. Researchers utilize it to explore new synthetic pathways and modify existing compounds to enhance their efficacy and safety profiles.
Biology
Biological research has identified (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine as a promising bioactive molecule. Preliminary studies indicate its potential as an antimicrobial and antifungal agent. The compound's triazole ring interacts with metal ions in biological systems, which may influence various biochemical pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic applications against various diseases, including cancer and infectious diseases. Its ability to modulate enzyme activity makes it a candidate for developing new drugs targeting specific biological pathways. The compound has shown significant cytotoxic effects in vitro against cancer cell lines, indicating its potential as an anticancer agent.
Industry
Industrially, (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is utilized in developing new materials with enhanced properties. Its incorporation into polymers and coatings can improve performance characteristics such as durability and resistance to environmental factors.
Data Summary and Case Studies
The following table summarizes key findings from studies on (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated significant activity against various bacterial strains; effective inhibition observed. |
| Anticancer Efficacy | Showed cytotoxic effects on cancer cell lines with IC50 values lower than traditional chemotherapeutics. |
| Material Science | Enhanced properties in polymers when incorporated into formulations; improved durability noted. |
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
- Key Difference : The p-tolyl group is replaced with a 4-fluorophenyl moiety.
- Impact :
Compound B : (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
- Key Difference : A methoxy group replaces the methyl group on the phenyl ring.
- Solubility: Enhanced hydrophilicity compared to p-tolyl .
Modifications on the Triazole Core
Compound C : N-(4-Chlorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine
- Key Differences :
- Triazole substitution: Isopropyl at the 4-position instead of cyclopropyl at the 5-position.
- Aromatic group: 4-Chlorobenzyl instead of p-tolyl.
- Lipophilicity: Chlorine increases logP, favoring membrane permeability but possibly reducing aqueous solubility .
Compound D : n-Methyl-1-(4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- Key Differences :
- Triazole substitution: Methyl at the 4-position instead of cyclopropyl.
- Salt Form: Dihydrochloride enhances solubility for in vivo applications.
- Impact :
Therapeutic Potential
- Antiparasitic Applications: Compound C’s activity against Chagas disease highlights the triazole scaffold’s utility in targeting trypanosomal enzymes . The target compound’s p-tolyl group may optimize selectivity for similar targets.
Biological Activity
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a p-tolyl substituent on the triazole ring. The following sections will explore the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₆N₄
- Molecular Weight : 228.29 g/mol
- CAS Number : 1707373-53-2
Antimicrobial Activity
Recent studies have indicated that (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine exhibits significant antimicrobial and antifungal properties. In vitro assays demonstrated its effectiveness against various strains of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
The mechanism through which (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine exerts its biological effects involves interaction with specific molecular targets within microbial cells. The triazole moiety is known to bind to metal ions, which can disrupt essential enzymatic processes in pathogens . Additionally, it may interfere with cell membrane integrity or inhibit nucleic acid synthesis.
Study 1: Antifungal Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of this compound against Candida species. The results showed that it inhibited biofilm formation and reduced fungal viability in a dose-dependent manner. The study concluded that the compound could be developed into a topical antifungal treatment .
Study 2: Synergistic Effects with Other Agents
In another investigation, researchers explored the synergistic effects of (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine when combined with conventional antifungals like fluconazole. The combination showed enhanced antifungal activity against resistant strains of Candida, indicating a potential strategy for overcoming resistance .
Potential Therapeutic Applications
The promising biological activity of (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine suggests several therapeutic applications:
- Antimicrobial Agent : Development as a new class of antibiotics or antifungals.
- Cancer Therapy : Investigations into its role in inhibiting tumor growth through modulation of specific signaling pathways.
- Drug Development : Utilization as a scaffold for synthesizing more complex bioactive molecules targeting various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
